molecular formula C7H11ClF3NO3 B6246803 methyl 6-(trifluoromethyl)morpholine-2-carboxylate hydrochloride CAS No. 2408969-26-4

methyl 6-(trifluoromethyl)morpholine-2-carboxylate hydrochloride

Cat. No.: B6246803
CAS No.: 2408969-26-4
M. Wt: 249.61 g/mol
InChI Key: SHLQMKOYLJPCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(trifluoromethyl)morpholine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10F3NO3·HCl It is a morpholine derivative that contains a trifluoromethyl group, which is known for its electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(trifluoromethyl)morpholine-2-carboxylate hydrochloride typically involves the reaction of morpholine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethyl)morpholine-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new morpholine derivatives with different substituents.

Scientific Research Applications

Methyl 6-(trifluoromethyl)morpholine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 6-(trifluoromethyl)morpholine-2-carboxylate hydrochloride exerts its effects is primarily related to its ability to interact with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the morpholine ring can interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(difluoromethyl)morpholine-2-carboxylate hydrochloride
  • Methyl 6-(chloromethyl)morpholine-2-carboxylate hydrochloride
  • Methyl 6-(bromomethyl)morpholine-2-carboxylate hydrochloride

Uniqueness

Methyl 6-(trifluoromethyl)morpholine-2-carboxylate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and chemical reactivities.

Properties

CAS No.

2408969-26-4

Molecular Formula

C7H11ClF3NO3

Molecular Weight

249.61 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)morpholine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H10F3NO3.ClH/c1-13-6(12)4-2-11-3-5(14-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H

InChI Key

SHLQMKOYLJPCHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC(O1)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.